Bienvenue dans la boutique en ligne BenchChem!

Penocin A

Bacteriocin Genomics Strain Engineering Horizontal Gene Transfer

Penocin A is a 42-amino-acid Class IIa (pediocin-like) bacteriocin first identified from the genome of Pediococcus pentosaceus ATCC 25745. It bears the conserved YGNGVXCXXXXCXV pediocin box motif, has a monoisotopic mass [M+H]+ of 4684.6 Da, a calculated pI of 9.45, and is heat-stable but protease-sensitive.

Molecular Formula
Molecular Weight
Cat. No. B1576986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenocin A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penocin A: A Chromosomally Encoded Class IIa Pediocin-Like Bacteriocin with Defined Synthetic Access


Penocin A is a 42-amino-acid Class IIa (pediocin-like) bacteriocin first identified from the genome of Pediococcus pentosaceus ATCC 25745 [1]. It bears the conserved YGNGVXCXXXXCXV pediocin box motif, has a monoisotopic mass [M+H]+ of 4684.6 Da, a calculated pI of 9.45, and is heat-stable but protease-sensitive [1]. Unlike pediocin PA-1, penocin A is a “silent” bacteriocin whose natural producer lacks the requisite transport and induction machinery; consequently, functional material is obtained exclusively through chemical synthesis or heterologous expression [1][2]. Its sequence is KYYGNGVHCGKKTCYVDWGQATASIGKIIVNGWTQHGPWAHR .

Why Penocin A Cannot Be Replaced by Pediocin PA-1, M31L, or Other Class IIa Bacteriocins in Research and Development


Class IIa bacteriocins share a conserved structural scaffold but diverge markedly in antimicrobial spectrum breadth, target potency, genomic mobility, and production methodology [1][2]. Penocin A occupies a distinct position within this family: it is chromosomally anchored rather than plasmid-borne, chemically synthesized rather than biologically purified, and exhibits a narrower inhibition spectrum than pediocin PA-1 [1][2][3]. These are not incremental differences—they determine the compound’s suitability for stable probiotic engineering, gut microbiome-sparing applications, and reproducible research procurement. Interchanging penocin A with pediocin PA-1, pediocin M31L, coagulin A, or plantaricin 423 without accounting for these axes of differentiation will compromise experimental interpretability, regulatory documentation, and bioprocess predictability [2][3].

Penocin A Quantitative Differentiation Evidence: Spectrum, Potency, Genomic Stability, and Gut-Model Performance Versus Comparators


Chromosomal Locus Confers Genetic Stability Absent in Plasmid-Associated Pediocin PA-1, Coagulin A, and Plantaricin 423

Synteny analysis across multiple Pediococcus pentosaceus genomes revealed that penocin A resides in a conserved chromosomal locus, whereas the loci of pediocin PA-1, coagulin A, and plantaricin 423 are associated with IS30-family insertion sequences and are likely of plasmid origin [1]. Chromosomal integration eliminates the risk of plasmid segregational loss during fermentation scale-up and reduces the potential for horizontal gene transfer to unintended hosts, a concern particularly relevant for food-grade and probiotic applications [1].

Bacteriocin Genomics Strain Engineering Horizontal Gene Transfer

Penocin A Inhibits 29% Fewer Indicator Strains Than Pediocin PA-1, Defining a Narrower Spectrum Relevant to Microbiota-Sparing Applications

In a well-diffusion assay against a panel of 32 indicator strains, heterologously expressed penocin A inhibited 10 strains while pediocin PA-1 inhibited 14, corresponding to a ~29% narrower spectrum [1]. The narrower spectrum of penocin A is explicitly highlighted as a distinguishing feature in the 2022 head-to-head study against pediocin PA-1 and M31L [2]. Critically, at 1 µM, penocin A—like PA-1 and M31L—showed no detectable inhibition against five abundant human gut commensal species (Faecalibacterium prausnitzii A2-165, Eubacterium rectale A1-86, Roseburia inulinivorans A2-194, Akkermansia muciniphila MucT, Ruminococcus bromii VPI 6883) [2]. The narrower overall spectrum is noted as a desirable feature when the intent is to minimize collateral damage to the commensal microbiota during therapeutic intervention [2].

Antimicrobial Spectrum Microbiota Sparing Bacteriocin Selectivity

MIC Head-to-Head: Penocin A Requires 3.6× Higher Concentration Than Pediocin PA-1 Against Listeria monocytogenes in Agar, Defining a Distinct Dosing Window

In a direct head-to-head comparison under identical experimental conditions, the MIC of synthetic penocin A against Listeria monocytogenes 10403S was 162 nM in BHI soft agar, compared to 45 nM for natural pediocin PA-1 and 72–36 nM for recombinant pediocin M31L [1]. In BHI broth, penocin A required 650 nM to delay the initiation of exponential Listeria growth by >8 h, whereas pediocin PA-1 achieved equivalent suppression at 90–45 nM and pediocin M31L at 72 nM [1]. The 3.6-fold (agar) to ~14-fold (broth) lower potency relative to PA-1 is not a performance deficit per se but defines a quantifiably distinct dosing range that can be exploited for applications requiring attenuated antimicrobial pressure [1].

Minimum Inhibitory Concentration Anti-Listeria Potency Class IIa Bacteriocin Comparison

Ex Vivo Gut Model: Penocin A Achieves 4.11 Log Listeria Reduction, Statistically Comparable to the Oxidation-Resistant Pediocin M31L

In a simulated human distal colon model—a physiologically relevant ex vivo system incorporating human fecal slurry—penocin A at 2.6 µM reduced recoverable Listeria monocytogenes counts from 6.5 ± 0.13 Log CFU/mL (T0h) to 3.64 ± 0.62 Log CFU/mL at 24 h, corresponding to a 4.11 Log reduction relative to the bacteriocin-free control (7.75 ± 0.43 Log CFU/mL) [1]. This reduction was comparable to pediocin M31L (3.5 ± 0.4 Log CFU/mL; Δ = 0.14 Log) and within range of pediocin PA-1 (2.5 ± 1.29 Log CFU/mL; Δ = 1.14 Log), with qPCR analysis of the iap gene confirming the absence of amplifiable Listeria DNA in bacteriocin-treated samples (detection limit 4.5 Log iap copies/mL) [1]. Notably, penocin A achieved immediate complete inhibition (Listeria undetectable at T0h post-addition), with a small viable subpopulation emerging at later time points [1].

Simulated Human Gut Model Ex Vivo Anti-Listeria Efficacy Bacteriocin Therapeutic Development

Chemical Synthesis Defines Penocin A's Purity and Lot-to-Lot Reproducibility, Differentiating It from Naturally Purified Pediocin PA-1

Penocin A is obtained exclusively through Fmoc-based solid-phase peptide synthesis, as its native P. pentosaceus ATCC 25745 lacks a functional inducer gene and dedicated transporter necessary for natural maturation and secretion [1][2]. Chemical synthesis yields a product with a confirmed isotopic mass [M+H]+ of 4684.6 Da, consistent with the mature 42-residue peptide containing a single disulfide bridge, and commercially available at >95% purity [2]. By contrast, pediocin PA-1 is purified from the culture supernatant of P. acidilactici LMG 2351 through a five-step process (Amberlite XAD16N, SP Sepharose, C18 SPE, and two RP-HPLC steps) yielding approximately 0.625 mg per liter, with inherent batch-dependent biological variability [1]. Synthetic access eliminates the risk of copurifying bacterial metabolites, simplifies regulatory documentation, and enables precise stoichiometric control in experimental designs [1].

Chemical Peptide Synthesis Procurement Quality Control Bacteriocin Production Method

Highest-Value Application Scenarios for Penocin A Based on Verified Differentiation Evidence


Probiotic or Bioprotective Strain Engineering Requiring Chromosomally Stable Bacteriocin Loci

Penocin A's conserved chromosomal locus [1] makes it the preferred Class IIa bacteriocin for engineering Pediococcus or Lactobacillus probiotic strains where plasmid-dependent bacteriocin production (as with pediocin PA-1 or coagulin A) would introduce unacceptable risks of segregational loss, antibiotic selection dependence, or horizontal gene transfer. Industrial fermentation processes operating at scale (>1,000 L) demand genetic stability across hundreds of generations; chromosomal integration meets this requirement without the metabolic burden of plasmid maintenance. Researchers procuring penocin A as a reference standard can directly correlate genomic stability data from in silico synteny analyses with their strain development programs.

Gut-Targeted Anti-Listeria Therapeutic Research Requiring Commensal Microbiota Preservation

Penocin A's quantitatively narrower antimicrobial spectrum—inhibiting 10 of 32 indicator strains versus 14 for pediocin PA-1 [1]—combined with its demonstrated lack of activity against key human gut commensals at 1 µM [2], positions it as the rational choice for research programs developing microbiota-sparing anti-Listeria interventions. The 4.11 Log reduction of L. monocytogenes achieved in a simulated human distal colon model at 2.6 µM [2] provides efficacy evidence in a physiologically relevant context, supporting progression to in vivo listeriosis models. For procurement purposes, penocin A's defined synthetic composition eliminates the confounding variables of biologically derived peptide preparations, enabling cleaner interpretation of microbiome interaction studies.

Chemical Biology and Structure-Activity Relationship (SAR) Studies on Class IIa Bacteriocins

As a chemically synthesized 42-residue peptide with a single disulfide bridge and confirmed mass of 4684.6 Da [M+H]+ [1][2], penocin A provides a defined, modifiable scaffold for SAR investigations into the pediocin box motif (YGNGVXCXXXXCXV). Its intermediate potency (MIC 162 nM in agar) and narrower spectrum relative to pediocin PA-1 [3] offer a baseline against which residue substitutions can be quantitatively benchmarked. Unlike the more potent PA-1, penocin A's wider dynamic range in MIC-based assays facilitates detection of both potency-enhancing and potency-attenuating mutations. Procurement from synthetic sources ensures batch-to-batch consistency critical for reproducible SAR datasets.

Food Biopreservation Research Targeting Defined Pathogen Control with Minimal Fermentation Microbiota Disruption

The narrower inhibition spectrum of penocin A [1], coupled with its proven anti-Listeria activity [2], makes it a candidate for food biopreservation applications where broad-spectrum bacteriocins like nisin or pediocin PA-1 risk inhibiting desirable fermentation microbiota (e.g., Lactobacillus, Lactococcus, Leuconostoc starter cultures). The chromosomal stability of the penocin A locus [3] further supports the development of stable bioprotective cultures for fermented food products, where sustained bacteriocin production during shelf life is a critical quality parameter. Synthetic penocin A serves as a reference standard for analytical method development and regulatory dossier compilation.

Quote Request

Request a Quote for Penocin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.